![molecular formula C11H12O5 B041773 5-羟基-7-甲氧基-2,2-二甲基-4H-苯并[d][1,3]二噁英-4-酮 CAS No. 532394-23-3](/img/structure/B41773.png)

5-羟基-7-甲氧基-2,2-二甲基-4H-苯并[d][1,3]二噁英-4-酮

描述

5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a compound of interest in the field of organic chemistry due to its complex structure and potential applications. This compound belongs to the class of isochromenes, which are known for their diverse biological activities.

Synthesis Analysis

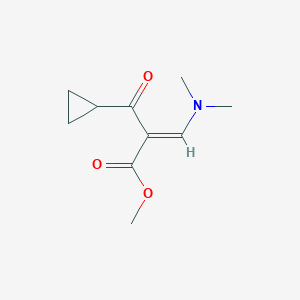

The synthesis of related compounds involves the formation of cyclic alkenyl ethers, an important framework in isochromene natural products. A method was developed for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide using a dual role Pd(II) catalyst (Mondal et al., 2003).

Molecular Structure Analysis

Studies on similar compounds have elucidated their crystal structures, providing insight into the molecular arrangement and bonding. For example, the crystal structure of a related compound, (4R, 5R)(5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, was determined, highlighting the configuration of hydroxyl groups and aromatic rings in the structure (Li et al., 2001).

Chemical Reactions and Properties

The compound's structure suggests reactivity typical of benzopyranones, such as participation in oxidation and reduction reactions. For instance, the electrochemical study of catechol and 4-methylcatechol demonstrated the potential for methoxylation reactions under various electrochemical mechanisms (Nematollahi & Golabi, 1996).

科学研究应用

自由基聚合的光引发剂:它作为自由基聚合的笼式单组分 II 型光引发剂,释放 5-苯甲酰-1,3-苯二噁杂茂,引发自由基过程 (Kumbaraci 等人,2012 年)。

有机合成:该化合物在有机合成中显示出应用,如在温和反应条件下轻松合成相关化合物 (Katritzky 等人,2005 年)。

抗病毒、抗增殖和抗菌活性:该化合物的衍生物 N-水杨酰基-N-苄基-硫脲对革兰氏阳性细菌和流感病毒显示出显着的活性 (Rashan 等人,1991 年)。

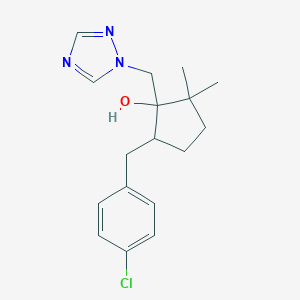

哮喘治疗:与该化合物相关的选择性 5-脂氧合酶激活蛋白抑制剂有可能治疗变应原引起的哮喘,并且已完成健康志愿者的 1 期试验 (Hutchinson 等人,2009 年)。

抗氧化活性:该化合物的香豆素衍生物表现出很高的抗氧化活性,在相同浓度下与维生素 C 相当 (Abd-Almonuim 等人,2020 年)。

聚合物的感光交联:它用于含有侧羟基的聚合物的感光交联,通过链间酯形成过程形成不溶性网络 (Kumbaraci 等人,2007 年)。

属性

IUPAC Name |

5-hydroxy-7-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-11(2)15-8-5-6(14-3)4-7(12)9(8)10(13)16-11/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVAUGFNBVXHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC(=CC(=C2C(=O)O1)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

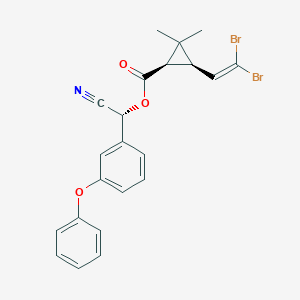

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)